molecular formula C22H38N4O2 B12587472 2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide CAS No. 642444-38-0

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide

Katalognummer: B12587472
CAS-Nummer: 642444-38-0
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: FQGMEDYLQSXSBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hexylamino and phenylacetamide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of hexylamine with phenylacetic acid derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(hexylamino)acetamide
  • N-phenylacetamide
  • Hexylamine derivatives

Uniqueness

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

642444-38-0

Molekularformel

C22H38N4O2

Molekulargewicht

390.6 g/mol

IUPAC-Name

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C22H38N4O2/c1-3-5-7-9-14-23-17-21(27)25-19-12-11-13-20(16-19)26-22(28)18-24-15-10-8-6-4-2/h11-13,16,23-24H,3-10,14-15,17-18H2,1-2H3,(H,25,27)(H,26,28)

InChI-Schlüssel

FQGMEDYLQSXSBS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNCC(=O)NC1=CC(=CC=C1)NC(=O)CNCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.